molecular formula C15H9BrN2O2 B8617466 4-(4-Bromophenyl)-8-nitroquinoline CAS No. 97802-09-0

4-(4-Bromophenyl)-8-nitroquinoline

Cat. No.: B8617466
CAS No.: 97802-09-0
M. Wt: 329.15 g/mol
InChI Key: MOYLEOUCGBTNAO-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-8-nitroquinoline is a quinoline derivative featuring a bromophenyl substituent at position 4 and a nitro group at position 6. Quinoline scaffolds are widely studied due to their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

CAS No.

97802-09-0

Molecular Formula

C15H9BrN2O2

Molecular Weight

329.15 g/mol

IUPAC Name

4-(4-bromophenyl)-8-nitroquinoline

InChI

InChI=1S/C15H9BrN2O2/c16-11-6-4-10(5-7-11)12-8-9-17-15-13(12)2-1-3-14(15)18(19)20/h1-9H

InChI Key

MOYLEOUCGBTNAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])C3=CC=C(C=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural and functional differences between 4-(4-Bromophenyl)-8-nitroquinoline and its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
This compound 4-Bromophenyl, 8-Nitro C₁₅H₉BrN₂O₂ ~330* Hypothesized electrophilicity due to nitro; potential bioactivity inferred from analogs
4-Methyl-8-nitroquinoline 4-Methyl, 8-Nitro C₁₀H₈N₂O₂ 204.18 Reduced steric bulk vs. bromophenyl; nitro enhances reactivity
8-Bromo-4-chloro-2-phenylquinoline 8-Bromo, 4-Chloro, 2-Phenyl C₁₅H₉BrClN 318.6 Halogen substituents may improve stability; phenyl at position 2 alters electronic distribution
2-(4-Bromophenyl)-8-methyl-4-quinolinecarbonyl chloride 2-Bromophenyl, 8-Methyl, 4-COCl C₁₈H₁₂BrClNO 396.65 Carbonyl chloride enhances reactivity; discontinued status suggests synthesis challenges
4-(4-Bromophenyl)-8-methyl-2-oxo-octahydroquinoline-3-carbonitrile 4-Bromophenyl, 8-Methyl, 2-Oxo (saturated ring) C₁₇H₁₈BrN₂O 355.25 Demonstrated cardiotonic and anti-inflammatory activities

*Calculated based on molecular formula.

Key Observations

Substituent Effects: Nitro Group (Position 8): The nitro group in this compound is a stronger electron-withdrawing group compared to methyl (in 4-Methyl-8-nitroquinoline) or bromo (in 8-Bromo-4-chloro-2-phenylquinoline). This likely increases electrophilicity, making the compound more reactive in biological systems . Bromophenyl vs.

Biological Activity: Octahydroquinoline derivatives with bromophenyl groups (e.g., 4-(4-Bromophenyl)-8-methyl-2-oxo-octahydroquinoline-3-carbonitrile) exhibit cardiotonic and anti-inflammatory properties, suggesting that the bromophenyl-nitro combination in the target compound may confer similar or enhanced activities .

Molecular Weight and Solubility: The target compound’s higher molecular weight (~330 g/mol) compared to 4-Methyl-8-nitroquinoline (204.18 g/mol) may reduce aqueous solubility, a common trade-off with brominated aromatic systems .

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